4-(Allyloxy)-2-(4-pyridinyl)quinazoline
Description
4-(Allyloxy)-2-(4-pyridinyl)quinazoline is a quinazoline derivative characterized by an allyloxy group (-OCH₂CHCH₂) at position 4 and a 4-pyridinyl substituent at position 2. The electronic and steric properties imparted by substituents at positions 2 and 4 significantly influence reactivity and bioactivity.
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-prop-2-enoxy-2-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C16H13N3O/c1-2-11-20-16-13-5-3-4-6-14(13)18-15(19-16)12-7-9-17-10-8-12/h2-10H,1,11H2 |
InChI Key |
GGTINFADJZQBKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.
Allyloxy Group Addition: The allyloxy group is introduced through an etherification reaction, where an allyl halide reacts with the hydroxyl group on the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-(4-pyridinyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives or other nucleophiles/electrophiles react with the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-(Allyloxy)-2-(4-pyridinyl)quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Allyloxy)-2-(4-pyridinyl)quinazoline with two closely related quinazoline derivatives:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- The allyloxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro and trichloromethyl groups in analogs. This difference impacts electronic density, reactivity (e.g., nucleophilic substitution), and lipophilicity .
- The 4-pyridinyl substituent at position 2 may enhance π-π stacking interactions in biological targets compared to the 3-pyridinyl isomer in 4-chloro-2-(pyridin-3-yl)quinazoline .
Solubility :
- The chloro analog’s solubility in polar aprotic solvents (e.g., DMSO) suggests moderate hydrophilicity, while the allyloxy group’s hydrophobicity may reduce aqueous solubility in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
